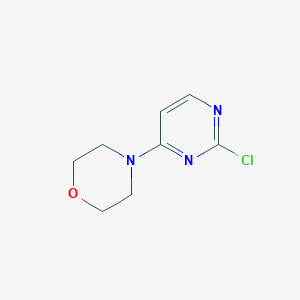
4-(2-氯嘧啶-4-基)吗啉
描述
“4-(2-Chloropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H10ClN3O . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of “4-(2-Chloropyrimidin-4-yl)morpholine” involves the reaction of 2,4-dichloropyrimidine with morpholine in the presence of triethylamine in ethanol at 0°C . The reaction is maintained at this temperature for 3 hours .Molecular Structure Analysis
The molecular structure of “4-(2-Chloropyrimidin-4-yl)morpholine” is represented by the InChI code1S/C8H10ClN3O/c9-8-10-2-1-7 (11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 . Physical And Chemical Properties Analysis
“4-(2-Chloropyrimidin-4-yl)morpholine” has a molecular weight of 199.64 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 387.6±32.0 °C at 760 mmHg, and a flash point of 188.2±25.1 °C . The compound is solid under normal conditions .科学研究应用
PI3K 和 PIKK 抑制中的药效团
4-(嘧啶-4-基)吗啉是 PI3K 和 PIKK 抑制中的关键药效团。这些化合物中的吗啉氧形成至关重要的氢键相互作用,并对更广泛的激酶组提供选择性。这种效用归因于它能够与相邻的芳香核采用共面构象,这是激酶铰链结合的必要特征 (Hobbs 等,2019).
肿瘤坏死因子-α 和一氧化氮的抑制剂
一种用于 4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物的快速绿色合成方法表明,这些化合物抑制肿瘤坏死因子-α 和一氧化氮。这些衍生物在生物医学应用中具有显着潜力,特别是在炎症和免疫反应调节中 (Lei 等,2017).
DNA 依赖性蛋白激酶 (DNA-PK) 抑制
具有 4-(2-氯嘧啶-4-基)吗啉核心的化合物已被研究为 DNA 依赖性蛋白激酶 (DNA-PK) 的有效抑制剂,DNA-PK 是 DNA 修复和细胞周期调控的关键参与者。这些化合物在体外增强电离辐射的细胞毒性方面表现出有希望的活性,这对于癌症治疗研究具有重要意义 (Cano 等,2010).
氢键片层结构
对 6-氨基-2-(吗啉-4-基)-5-亚硝基嘧啶的研究揭示了氢键片层结构,提供了对嘧啶组分电子极化和平面的见解。这些知识对于设计具有特定分子间相互作用和性质的化合物至关重要 (Orozco 等,2008).
帕金森病中潜在的 PET 显像剂
HG-10-102-01 的合成,一种与 4-(2-氯嘧啶-4-基)吗啉相关的化合物,以及它作为帕金森病中 LRRK2 酶的潜在 PET 显像剂的使用,证明了这些化合物在神经退行性疾病研究中的作用 (Wang 等,2017).
安全和危害
The safety information for “4-(2-Chloropyrimidin-4-yl)morpholine” indicates that it may be harmful if swallowed or inhaled, and may cause eye and skin irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
作用机制
Target of Action
The primary targets of 4-(2-Chloropyrimidin-4-yl)morpholine are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. COX-2 is an enzyme that catalyzes the formation of prostaglandins, which are lipid compounds that mediate inflammation.
Mode of Action
4-(2-Chloropyrimidin-4-yl)morpholine interacts with its targets by inhibiting their activity . The compound has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the expression of iNOS and COX-2, thereby reducing the production of NO and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 by 4-(2-Chloropyrimidin-4-yl)morpholine affects the nitric oxide (NO) pathway and the prostaglandin synthesis pathway . The reduction in NO production can lead to a decrease in inflammation and pain perception. The decrease in prostaglandin production can result in reduced fever and inflammation.
Result of Action
The molecular and cellular effects of 4-(2-Chloropyrimidin-4-yl)morpholine’s action include a significant reduction in the production of NO at non-cytotoxic concentrations . It also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
属性
IUPAC Name |
4-(2-chloropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBSLVBHDCHLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364922 | |
| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62968-37-0 | |
| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


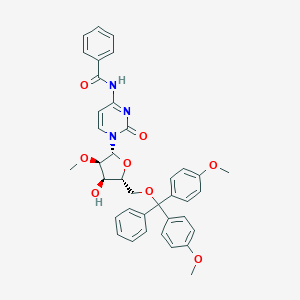


![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
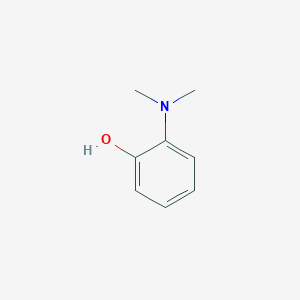
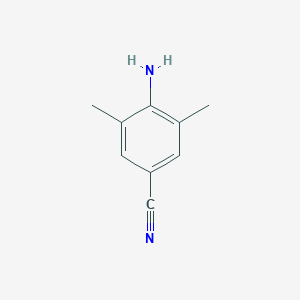
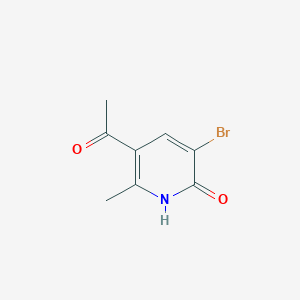

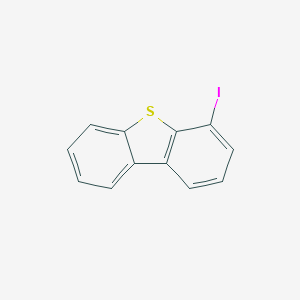
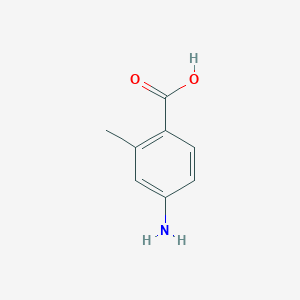
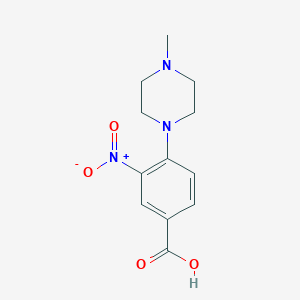

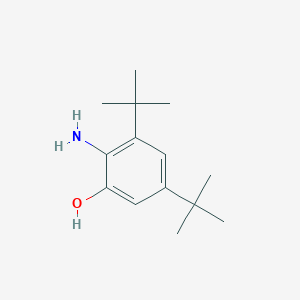
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)